molecular formula C18H16ClN3O2 B5092360 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide

Cat. No. B5092360
M. Wt: 341.8 g/mol
InChI Key: MEXXHMTWORCJSE-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide, also known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 1,2,4-oxadiazole and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide is not fully understood. However, it is believed that N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide binds to actinide ions through its oxadiazole ring, which leads to the formation of a stable complex. The complex formed between N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide and actinide ions can then be selectively extracted from a solution using various solvents.
Biochemical and Physiological Effects
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide has also been shown to have a high affinity for actinide ions, which makes it a potential candidate for the separation and recovery of actinides from nuclear waste.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide in lab experiments is its high affinity for actinide ions. This makes it a potential candidate for the separation and recovery of actinides from nuclear waste. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide also exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide and its potential impact on human health.

Future Directions

There are several future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide. One area of research is the development of new synthesis methods for N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide that are more efficient and cost-effective. Another area of research is the study of the toxicity of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide and its potential impact on human health. Further studies are also needed to fully understand the mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide and its potential applications in the field of biomedical research. Finally, there is a need for more research on the potential applications of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide in the field of nuclear chemistry, particularly in the separation and recovery of actinides from nuclear waste.
Conclusion
In conclusion, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of interesting biochemical and physiological effects, and has potential applications in the fields of nuclear chemistry and biomedical research. While there are limitations to using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide in lab experiments, there is a need for further research to fully understand its potential applications and toxicity.

Synthesis Methods

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide involves the reaction of 4-chlorobenzylamine with 3-(2-bromoacetyl)phenyl-1,2,4-oxadiazole in the presence of potassium carbonate. The resulting product is then treated with N-methyl-2-phenylacetamide in the presence of triethylamine, which leads to the formation of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide. This synthesis method has been optimized to yield high purity and high yield of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide is in the field of nuclear chemistry. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide has been shown to have a high affinity for actinide ions, which makes it a potential candidate for the separation and recovery of actinides from nuclear waste. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide has also been studied for its potential applications in the field of biomedical research. It has been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-22(17(23)11-13-5-3-2-4-6-13)12-16-20-18(21-24-16)14-7-9-15(19)10-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXXHMTWORCJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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